molecular formula C12H14N2O B12197546 3,4-dimethyl-1-(4-methylphenyl)-1H-pyrazol-5-ol

3,4-dimethyl-1-(4-methylphenyl)-1H-pyrazol-5-ol

Cat. No.: B12197546
M. Wt: 202.25 g/mol
InChI Key: NDUCHUYVFWZTON-UHFFFAOYSA-N
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Description

3,4-Dimethyl-1-(4-methylphenyl)-1H-pyrazol-5-ol is a heterocyclic compound with a pyrazole ring structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3,4-dimethyl-1-(4-methylphenyl)-1H-pyrazol-5-ol typically involves the reaction of hydrazine derivatives with ethyl acetoacetate. The reaction is carried out under solvent-free conditions, which makes it an environmentally friendly approach. The reaction conditions include a temperature range of 0-78°C and a reaction time of 1-16 hours, yielding the desired product in high purity .

Industrial Production Methods

Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The use of continuous flow reactors and automated systems ensures consistent quality and high yield. The reaction conditions are optimized to minimize waste and reduce production costs.

Chemical Reactions Analysis

Types of Reactions

3,4-Dimethyl-1-(4-methylphenyl)-1H-pyrazol-5-ol undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.

    Reduction: Reduction reactions can convert the compound into its corresponding alcohols.

    Substitution: The compound can undergo substitution reactions, where functional groups are replaced by other groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are commonly used.

    Substitution: Substitution reactions often involve halogenating agents like bromine (Br2) or chlorine (Cl2).

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while reduction may produce alcohols.

Scientific Research Applications

3,4-Dimethyl-1-(4-methylphenyl)-1H-pyrazol-5-ol has several scientific research applications:

Mechanism of Action

The mechanism by which 3,4-dimethyl-1-(4-methylphenyl)-1H-pyrazol-5-ol exerts its effects involves interactions with specific molecular targets. For instance, its antimicrobial activity is attributed to its ability to inhibit the enzyme sterol 14α-demethylase, which is crucial for the synthesis of ergosterol in fungal cell membranes . This inhibition disrupts cell membrane integrity, leading to cell death.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3,4-Dimethyl-1-(4-methylphenyl)-1H-pyrazol-5-ol is unique due to its specific pyrazole ring structure, which imparts distinct chemical and biological properties. Unlike other similar compounds, it has shown significant potential in medicinal chemistry for its antimicrobial and antioxidant activities.

Properties

Molecular Formula

C12H14N2O

Molecular Weight

202.25 g/mol

IUPAC Name

4,5-dimethyl-2-(4-methylphenyl)-1H-pyrazol-3-one

InChI

InChI=1S/C12H14N2O/c1-8-4-6-11(7-5-8)14-12(15)9(2)10(3)13-14/h4-7,13H,1-3H3

InChI Key

NDUCHUYVFWZTON-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)N2C(=O)C(=C(N2)C)C

Origin of Product

United States

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